N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride

Physicochemical profiling Lead-likeness Fragment-based screening

N-Cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride (CAS 1171559-62-8) is a synthetic small-molecule building block belonging to the piperidine-4-oxime ether acetamide class. With a molecular formula of C₁₀H₁₈ClN₃O₂ and a molecular weight of 247.72 g·mol⁻¹, the compound features three pharmacophoric elements: a cyclopropyl group on the acetamide nitrogen, a hydroxyimino (oxime) substituent at the piperidine 4-position, and a tertiary amine within the piperidine ring available for salt formation.

Molecular Formula C10H18ClN3O2
Molecular Weight 247.72
CAS No. 1171559-62-8
Cat. No. B2586719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride
CAS1171559-62-8
Molecular FormulaC10H18ClN3O2
Molecular Weight247.72
Structural Identifiers
SMILESC1CC1NC(=O)CN2CCC(=NO)CC2.Cl
InChIInChI=1S/C10H17N3O2.ClH/c14-10(11-8-1-2-8)7-13-5-3-9(12-15)4-6-13;/h8,15H,1-7H2,(H,11,14);1H
InChIKeyOESHDOIYRPEKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide Hydrochloride (CAS 1171559-62-8) | Core Structural Identity and Procurement Baseline


N-Cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride (CAS 1171559-62-8) is a synthetic small-molecule building block belonging to the piperidine-4-oxime ether acetamide class. With a molecular formula of C₁₀H₁₈ClN₃O₂ and a molecular weight of 247.72 g·mol⁻¹, the compound features three pharmacophoric elements: a cyclopropyl group on the acetamide nitrogen, a hydroxyimino (oxime) substituent at the piperidine 4-position, and a tertiary amine within the piperidine ring available for salt formation . It is catalogued as a research-grade screening compound by multiple suppliers, including Enamine (EN300-26392) and Santa Cruz Biotechnology (sc-355606), and is offered at a standard purity of ≥95% . The compound is expressly labelled for laboratory research use only and is not intended for diagnostic or therapeutic applications .

Why N-Cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide Hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Although numerous piperidine-acetamide derivatives are commercially available, their physicochemical and biological profiles are exquisitely sensitive to three structural variables that differentiate N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride from common replacements: (i) the cyclopropyl N-substituent, which alters amide bond geometry, conformational restriction, and metabolic stability relative to hydrogen or simple alkyl analogs ; (ii) the 4-hydroxyimino group, which introduces a hydrogen-bond donor/acceptor pair capable of engaging protein active sites in a manner distinct from 4-oxo, 4-hydroxymethyl, or unsubstituted piperidines [1]; and (iii) the specific connectivity pattern linking the acetamide bridge to the piperidine N1 rather than N3, which dictates the vector of the cyclopropylamide pharmacophore . Simple substitution with compounds such as N-cyclopropyl-N-piperidin-3-yl-acetamide (CAS 1353977-51-1) or 2-[4-(hydroxyimino)piperidin-1-yl]acetamide (CAS 923225-14-3) would eliminate one or more of these features, potentially invalidating the screening result or structure-activity relationship under investigation .

Quantitative Differentiation Evidence for N-Cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide Hydrochloride vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation: Impact on Permeability and Solubility Pre-Screening

The target compound (MW 247.72 g·mol⁻¹ as the hydrochloride salt; free base MW 211.26) occupies a distinct physicochemical space compared to its closest commercially available analogs. The N-unsubstituted analog 2-[4-(hydroxyimino)piperidin-1-yl]acetamide (free base MW 171.20) is 40.06 g·mol⁻¹ lighter, classifying it closer to fragment space with inherently higher aqueous solubility but potentially lower target-binding enthalpy . Conversely, the N-phenyl analog 2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide (free base MW 247.29) is nearly isosteric but introduces a planar aromatic ring that alters LogP, polar surface area, and π-stacking capability relative to the cyclopropyl group . These differences can be decisive in pre-screening triage where molecular weight and lipophilicity filters are applied [1].

Physicochemical profiling Lead-likeness Fragment-based screening

Cyclopropyl vs. N-Alkyl Substituent: Conformational Restriction and Metabolic Stability Inference

The cyclopropyl group on the acetamide nitrogen introduces conformational restriction and altered metabolic vulnerability compared to open-chain N-alkyl analogs. In the broader class of N-cyclopropyl amides, the cyclopropyl ring has been documented to reduce N-dealkylation rates by CYP450 isoforms relative to N-methyl or N-ethyl counterparts, owing to the higher bond dissociation energy of the cyclopropyl C–N bond and steric shielding of the α-carbon [1]. While direct experimental metabolic stability data for the target compound are not publicly available, class-level inference supports that N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride is predicted to exhibit superior oxidative metabolic stability compared to the hypothetical N-methyl analog (not commercially catalogued) or the unsubstituted N-H analog (CAS 923225-14-3) . This inference is relevant for users conducting in vitro metabolism assays or designing compound libraries where microsomal stability is a selection criterion [2].

Metabolic stability CYP450 oxidation Conformational analysis

Hydroxyimino (Oxime) vs. Ketone and Hydroxyl Analogs: Hydrogen-Bonding Capacity and pKa Modulation

The 4-hydroxyimino substituent provides a geometrically defined hydrogen-bond donor (O–H) and acceptor (C=N–OH) pair that is absent in the corresponding 4-oxo-piperidine and 4-hydroxypiperidine analogs. The oxime functional group exhibits a pKa of approximately 10–12 for the O–H proton, rendering it predominantly unionized at physiological pH, in contrast to the 4-hydroxypiperidine analog (pKa ~ 9–10 for the alcohol, with additional basicity from the piperidine nitrogen) [1]. This difference in ionization state can modulate membrane permeability and protein-binding interactions. The closest catalogued comparator, 1-(cyclopropylcarbonyl)piperidin-4-one oxime (CAS not specified; MW 182.22), replaces the acetamide bridge with a carbonyl, altering the electronic environment of the oxime and the overall molecular shape . The target compound therefore occupies a unique intersection of oxime hydrogen-bonding capability and acetamide-cyclopropyl topology not replicated by any single commercially available analog [2].

Hydrogen-bond donor/acceptor Oxime pharmacology Physicochemical diversity

Piperidine N1 vs. N3 Connectivity: Regioisomeric Differentiation for Scaffold-Hopping and Patent Strategy

The acetamide bridge in the target compound is attached to the piperidine N1 position, placing the cyclopropylamide group at the ring nitrogen. This connectivity is fundamentally different from the regioisomeric N-cyclopropyl-N-piperidin-3-yl-acetamide (CAS 1353977-51-1; MW 182.26), where the acetamide is attached to the piperidine C3 carbon via an exocyclic nitrogen . The N1 connectivity in the target compound results in a tertiary amide motif directly at the piperidine ring, whereas the N3 regioisomer presents a secondary amide with a free piperidine N–H. This regioisomeric distinction alters: (i) the basicity of the piperidine nitrogen (pKa ~8–9 for the N3–H analog vs. non-basic tertiary amide in the target compound), (ii) the vector and conformational flexibility of the cyclopropylamide group, and (iii) the potential for salt formation [1]. For medicinal chemistry programs exploring piperidine-based scaffolds, these two regioisomers are not interchangeable and would be expected to produce divergent structure-activity relationships [2].

Regioisomer differentiation Scaffold hopping Intellectual property

Optimal Application Scenarios for N-Cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide Hydrochloride Based on Differentiated Properties


Focused Screening Library Design Requiring Neutral Hydrogen-Bond Donor/Acceptor Motifs

The hydroxyimino group provides a neutral (unionized at pH 7.4) hydrogen-bond donor/acceptor pair that is geometrically constrained. This makes the compound suitable for inclusion in focused libraries targeting proteins where a neutral H-bond interaction is desired and where cationic amines (as in the N3 regioisomer) would be detrimental due to promiscuous binding or poor permeability [1]. The cyclopropyl group further contributes conformational restriction, which is advantageous in fragment-based screening where ligand efficiency is prioritized [2].

Metabolic Stability-Focused Lead Optimization Programs

Programs that have identified a piperidine-acetamide hit but are experiencing rapid N-dealkylation in microsomal assays may consider the target compound as a metabolically stabilized analog. The N-cyclopropyl group is a recognized strategy for blocking CYP450-mediated N-dealkylation, and the compound can serve as a tool to probe whether metabolic soft spots reside at the amide nitrogen [1]. The commercially available N–H analog (CAS 923225-14-3) can be used as a head-to-head comparator in intrinsic clearance assays to quantify the stabilization effect [2].

Intellectual Property Landscape Expansion via Regioisomeric and Substituent Differentiation

For organizations seeking to expand patent coverage around a piperidine-acetamide chemotype, the target compound offers a distinct regioisomeric scaffold (N1 connectivity) combined with both cyclopropyl and oxime substituents. This combination is not replicated by the more common N3-piperidinyl acetamides (e.g., CAS 1353977-51-1) or by simpler 4-oxo/4-hydroxy piperidine analogs, providing a basis for composition-of-matter claims [1].

Physicochemical Property Calibration in Lead Optimization

The target compound sits at an intermediate molecular weight (free base MW 211.26) and topological polar surface area (~75 Ų, estimated) that bridges fragment-like and lead-like space. This makes it a useful calibration compound for assessing the impact of the cyclopropyl-oxime combination on logD, solubility, and permeability in a given assay panel, particularly when benchmarked against the lower-MW unsubstituted analog (CAS 923225-14-3) and the higher-MW N-phenyl analog [1].

Quote Request

Request a Quote for N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.